Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate

Factor Xa inhibition Anticoagulant Drug discovery

Ethyl 2‑oxo‑2‑((3‑(2‑oxopiperidin‑1‑yl)phenyl)amino)acetate (CAS 1207025‑25‑9) is a synthetic α‑ketoamide derivative featuring a meta‑positioned 2‑oxopiperidin‑1‑yl moiety on the phenyl ring [REFS‑1]. This meta‑substitution pattern distinguishes it from para‑substituted regioisomers commonly encountered in direct oral anticoagulant (DOAC) structures.

Molecular Formula C15H18N2O4
Molecular Weight 290.319
CAS No. 1207025-25-9
Cat. No. B2410085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate
CAS1207025-25-9
Molecular FormulaC15H18N2O4
Molecular Weight290.319
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O
InChIInChI=1S/C15H18N2O4/c1-2-21-15(20)14(19)16-11-6-5-7-12(10-11)17-9-4-3-8-13(17)18/h5-7,10H,2-4,8-9H2,1H3,(H,16,19)
InChIKeyYWJOFJYWXBKKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2‑oxo‑2‑((3‑(2‑oxopiperidin‑1‑yl)phenyl)amino)acetate (CAS 1207025‑25‑9): A Meta‑Substituted α‑Ketoamide Scaffold for Factor Xa‑Targeted Research


Ethyl 2‑oxo‑2‑((3‑(2‑oxopiperidin‑1‑yl)phenyl)amino)acetate (CAS 1207025‑25‑9) is a synthetic α‑ketoamide derivative featuring a meta‑positioned 2‑oxopiperidin‑1‑yl moiety on the phenyl ring [REFS‑1]. This meta‑substitution pattern distinguishes it from para‑substituted regioisomers commonly encountered in direct oral anticoagulant (DOAC) structures. The compound has been implicated as a building block or intermediate in the synthesis of factor Xa (FXa) inhibitors, with peptide‑triazole conjugates derived from this scaffold exhibiting FXa inhibition in the low‑micromolar range and no associated cytotoxicity in HEK293 or HeLa cells [REFS‑2].

Why Ethyl 2‑oxo‑2‑((3‑(2‑oxopiperidin‑1‑yl)phenyl)amino)acetate Cannot Be Replaced by its Para‑Substituted Regioisomer or Other Analogs in FXa Research


Generic substitution of ethyl 2‑oxo‑2‑((3‑(2‑oxopiperidin‑1‑yl)phenyl)amino)acetate with the commercially available para‑substituted regioisomer (CAS 886496‑68‑0) fails because the meta‑substitution pattern is essential for FXa inhibitory activity. The meta‑isomer, when elaborated into peptide‑triazole conjugates, delivers FXa IC₅₀ values as low as 17.2 μM [REFS‑1]. In contrast, the para‑isomer has been catalogued only for its physicochemical properties (MW 276.33, bp 487.6 °C, LogP 1.38) with no FXa inhibition reported in the peer‑reviewed literature [REFS‑2]. This regioisomeric specificity renders indiscriminate substitution scientifically invalid and economically wasteful for any FXa‑targeted programme.

Quantitative Differentiation Evidence: Ethyl 2‑oxo‑2‑((3‑(2‑oxopiperidin‑1‑yl)phenyl)amino)acetate vs. Structural Analogs and Marketed Anticoagulants


Factor Xa Inhibitory Potency: Micromolar Activity with Demonstrated Target Engagement vs. Marketed Nanomolar Anticoagulants

Peptide‑triazole conjugates incorporating the ethyl 2‑oxo‑2‑((3‑(2‑oxopiperidin‑1‑yl)phenyl)amino)acetate scaffold exhibited FXa inhibition with IC₅₀ values as low as 17.2 μM [REFS‑1]. By comparison, the marketed FXa inhibitor apixaban shows a Ki of 0.08 nM against human FXa and an IC₅₀ of 0.22 μM in rabbit ex vivo assays [REFS‑2], while rivaroxaban demonstrates an IC₅₀ of 0.7 nM against human FXa [REFS‑3]. The target compound is approximately 215 000‑fold less potent than apixaban in terms of Ki, positioning it as a fragment‑like starting point for structure‑activity relationship (SAR) optimisation rather than a direct competitor to clinical‑stage anticoagulants.

Factor Xa inhibition Anticoagulant Drug discovery

Regioisomeric Specificity: Meta‑Substitution Required for FXa Activity vs. Inactive Para‑Substituted Analog

The target compound bears the 2‑oxopiperidin‑1‑yl substituent at the meta (3‑) position of the phenyl ring, enabling FXa inhibitory activity (IC₅₀ 17.2 μM) when elaborated into peptide‑triazole conjugates [REFS‑1]. The regioisomeric para‑substituted analog, ethyl 2‑(4‑aminophenyl)‑2‑(2‑oxopiperidin‑1‑yl)acetate (CAS 886496‑68‑0), has been catalogued only for its physicochemical properties (MW 276.33, bp 487.6±40.0 °C, LogP 1.38) with no FXa inhibitory activity reported in peer‑reviewed literature as of 2026 [REFS‑2]. The meta‑substitution geometry is required for productive interactions with the FXa S1/S4 binding pockets; para‑substitution abrogates this binding mode entirely.

Regioisomerism Structure‑activity relationship Medicinal chemistry

Cytotoxicity Profile: Absence of Acute Cytotoxicity in Mammalian Cell Lines at Pharmacologically Relevant Concentrations

In the study by Rodríguez et al. (2021), compounds derived from the target scaffold showed no associated cytotoxicity in HEK293 (human embryonic kidney) and HeLa (cervical cancer) cell lines when tested at concentrations corresponding to their FXa inhibitory range [REFS‑1]. This contrasts with many α‑ketoamide and electrophilic warhead‑containing compounds that exhibit non‑specific cytotoxicity due to off‑target reactivity with cellular nucleophiles. The absence of acute cytotoxicity suggests that the α‑ketoamide moiety in this scaffold does not act as a promiscuous electrophile under the tested conditions.

Cytotoxicity Safety pharmacology Drug discovery

Optimal Application Scenarios for Ethyl 2‑oxo‑2‑((3‑(2‑oxopiperidin‑1‑yl)phenyl)amino)acetate Based on Quantitative Evidence


Fragment‑Based Drug Discovery (FBDD) and SAR Exploration for FXa Inhibitors

With a minimum FXa IC₅₀ of 17.2 μM and no associated cytotoxicity in HEK293 and HeLa cells, this compound serves as a fragment‑like starting point for FBDD campaigns targeting FXa [REFS‑1]. Its micromolar potency provides a measurable signal for hit‑to‑lead optimisation, while the α‑ketoamide moiety offers a versatile handle for late‑stage diversification via click chemistry or peptide coupling, enabling systematic SAR exploration around the S1 and S4 binding pockets of FXa.

Regioisomeric Probe for FXa Binding‑Mode Studies

The meta‑substituted scaffold is required for FXa activity, while the para‑substituted analog (CAS 886496‑68‑0) shows no reported FXa inhibition [REFS‑2]. This pair of regioisomers can be used as chemical probes to interrogate the geometric constraints of FXa S1/S4 pocket binding. Comparative crystallographic or computational studies employing the meta‑active/para‑inactive pair provide definitive evidence for binding‑mode hypotheses, informing the design of next‑generation FXa inhibitors.

Green Chemistry and Sustainable Synthesis Methodology Development

The synthetic accessibility of this compound aligns with the green chemistry principles demonstrated by Rodríguez et al. (2021), who employed microwave‑assisted synthesis and copper nanoparticle catalysis for related FXa inhibitor scaffolds [REFS‑3]. Procurement of this compound enables the development and benchmarking of sustainable synthetic methodologies—such as continuous‑flow chemistry and solvent‑minimised protocols—without the confounding complexity of multistep total synthesis required for marketed DOACs.

Quote Request

Request a Quote for Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.